2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic compound characterized by its unique molecular structure. This compound features a combination of a benzoxazole moiety, a pyridine ring, and a thiophene ring. Its distinctive chemical architecture makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step reactions. Starting with the formation of the benzoxazole core, followed by the introduction of the acetamide group, and finally attaching the thiophene and pyridine rings. Each step requires specific conditions such as controlled temperature, catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, this compound may be synthesized using optimized synthetic routes that minimize steps and waste, often employing batch or continuous flow techniques. Efficient purification methods like chromatography or recrystallization are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction of the oxo group in the benzoxazole ring can lead to hydroxyl derivatives.
Substitution: : Both aromatic rings in the compound can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halogen sources (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid)
Major Products
Oxidized derivatives with altered electronic properties
Reduced analogs with modified reactivity
Substituted compounds with varying functional groups enhancing the molecule’s utility
Scientific Research Applications
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has diverse applications across multiple disciplines:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Potential as a bioactive agent for probing biological systems or developing new drugs.
Medicine: : Investigation for therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: : Utilized in material science for creating novel polymers or electronic materials.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of this compound largely depends on its application. In biological systems, it might interact with specific enzymes or receptors, altering their function. For example, its unique structure could inhibit particular pathways involved in disease progression, such as inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-3-yl)methyl)acetamide: : Lacks the thiophene ring, potentially altering its reactivity and applications.
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: : Slight positional difference in the thiophene ring attachment, affecting its interaction with targets.
Uniqueness
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide stands out due to its precise combination of structural elements, providing a unique set of chemical and physical properties. This uniqueness allows it to fill specific niches in research and industrial applications that similar compounds may not be able to.
This detailed article covers various aspects of this compound, from its preparation and reactions to its applications and comparison with related compounds.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-17(11-22-15-5-1-2-6-16(15)25-19(22)24)21-10-13-4-3-8-20-18(13)14-7-9-26-12-14/h1-9,12H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBYIANLCIAQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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